molecular formula C4H4F3N3 B6194193 1-(trifluoromethyl)-1H-pyrazol-5-amine CAS No. 2680539-91-5

1-(trifluoromethyl)-1H-pyrazol-5-amine

Cat. No.: B6194193
CAS No.: 2680539-91-5
M. Wt: 151.1
InChI Key:
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Description

1-(trifluoromethyl)-1H-pyrazol-5-amine is a chemical compound characterized by the presence of a trifluoromethyl group attached to a pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(trifluoromethyl)-1H-pyrazol-5-amine typically involves the introduction of a trifluoromethyl group into a pyrazole ring. One common method is the reaction of a pyrazole derivative with a trifluoromethylating agent under controlled conditions. For example, the reaction of 5-amino-1H-pyrazole with trifluoromethyl iodide in the presence of a base such as potassium carbonate can yield this compound .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar methods as described above, but optimized for higher yields and efficiency. This could include the use of continuous flow reactors and advanced purification techniques to ensure the purity and quality of the final product .

Chemical Reactions Analysis

Types of Reactions

1-(trifluoromethyl)-1H-pyrazol-5-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different amine derivatives.

    Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Reagents such as halogens or organometallic compounds can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole oxides, while reduction can produce various amine derivatives .

Scientific Research Applications

1-(trifluoromethyl)-1H-pyrazol-5-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(trifluoromethyl)-1H-pyrazol-5-amine involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s binding affinity to enzymes or receptors, thereby modulating their activity. This can lead to various biological effects, depending on the specific target and pathway involved .

Comparison with Similar Compounds

Similar Compounds

  • 1-(trifluoromethyl)-1H-pyrazole
  • 5-amino-1H-pyrazole
  • 1-(difluoromethyl)-1H-pyrazol-5-amine

Uniqueness

1-(trifluoromethyl)-1H-pyrazol-5-amine is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical and physical properties. This group can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets, making it a valuable compound in various applications .

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 1-(trifluoromethyl)-1H-pyrazol-5-amine involves the reaction of 1H-pyrazol-5-amine with trifluoromethyl iodide in the presence of a base.", "Starting Materials": [ "1H-pyrazol-5-amine", "trifluoromethyl iodide", "base (e.g. potassium carbonate)" ], "Reaction": [ "To a solution of 1H-pyrazol-5-amine in a suitable solvent (e.g. DMF), add the base and stir for a few minutes.", "Add trifluoromethyl iodide dropwise to the reaction mixture and stir for several hours at room temperature.", "Quench the reaction with water and extract the product with an organic solvent (e.g. ethyl acetate).", "Dry the organic layer over anhydrous sodium sulfate and concentrate the solution under reduced pressure to obtain the desired product." ] }

CAS No.

2680539-91-5

Molecular Formula

C4H4F3N3

Molecular Weight

151.1

Purity

95

Origin of Product

United States

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